3-(4-bromophenyl)-N-phenyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine
Overview
Description
“3-(4-bromophenyl)-N-phenyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine” is a compound that belongs to the class of quinazolines . Quinazolines are a group of heterocyclic compounds that have been proven to possess a range of significant biological and pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new series of N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine were synthesized by the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The starting material was synthesized from anthranilic acid .
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using Fourier transformer infrared analysis (FTIR), Proton nuclear magnetic resonance (1H NMR), and 13C nuclear magnetic resonance (13C NMR), as well as mass spectral data .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The starting material was synthesized from anthranilic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized using various spectroscopic techniques, including FTIR, 1H NMR, and 13C NMR .
Scientific Research Applications
Synthesis and Antihistaminic Activity : Research into the synthesis of triazoloquinazoline derivatives, such as those related to 3-(4-bromophenyl)-N-phenyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine, has shown promising results in the development of new antihistaminic agents. For instance, Alagarsamy et al. (2009) synthesized a series of 4-(3-ethylphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, demonstrating significant in vivo H1-antihistaminic activity in guinea pigs with minimal sedation compared to the standard chlorpheniramine maleate, suggesting potential as a new class of H1-antihistamines Alagarsamy et al., 2009.
Anticancer Activity : Another area of research involves the exploration of triazoloquinazoline derivatives for anticancer activity. A study by Reddy et al. (2015) focused on the design and synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives, which met the structural requirements essential for anticancer activity. Their findings revealed that certain derivatives exhibited significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting the potential of triazoloquinazoline derivatives in cancer therapy Reddy et al., 2015.
Photophysical Properties : The synthesis of 3-aryl-[1,2,4]triazolo[4,3-c]quinazoline derivatives with fluorescent properties has also been reported. Kopotilova et al. (2023) synthesized amino-[1,1′]-biphenyl-containing 3-aryl-[1,2,4]triazolo[4,3-c]quinazoline derivatives, investigating their UV/Vis and photoluminescent properties in different solvents and the solid state. These derivatives exhibited a broad range of emission wavelengths and high fluorescent quantum yields, suggesting their utility in materials science for fluorescence applications Kopotilova et al., 2023.
Antimicrobial and Nematicidal Evaluation : The search for new antimicrobial and nematicidal agents has led to the synthesis of triazoloquinazolinylthiazolidinones. Reddy et al. (2016) synthesized a series of 2-aryl/heteryl-3-(5-phenyl[1,2,4]triazolo[4,3-c]quinazolin-3-yl)-1,3-thiazolidin-4-ones, which demonstrated significant antimicrobial and nematicidal properties against a range of microorganisms, showing promise as new antimicrobial and nematicidal agents Reddy et al., 2016.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-(4-bromophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN5/c22-15-12-10-14(11-13-15)19-25-26-20-17-8-4-5-9-18(17)24-21(27(19)20)23-16-6-2-1-3-7-16/h1-13H,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBMTAWDGHTNTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC=C(C=C5)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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